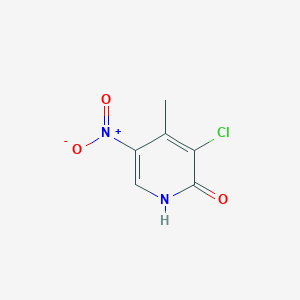
3-Chloro-4-methyl-5-nitro-1,2-dihydropyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-methyl-5-nitro-1,2-dihydropyridin-2-one is a chemical compound with the molecular formula C6H5ClN2O3. It is known for its diverse biological properties, including antibacterial, antioxidant, anticancer, and antifungal activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Chloro-4-methyl-5-nitro-1,2-dihydropyridin-2-one is synthesized through a reaction between methyl acetoacetate and 3-chloro-4-methyl-5-nitropyridine-2-one. The reaction typically involves the use of specific catalysts and controlled conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. This includes the use of high-efficiency reactors, precise temperature control, and continuous monitoring to ensure consistent quality and output.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-4-methyl-5-nitro-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the nitro group to form amines.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
3-Chloro-4-methyl-5-nitro-1,2-dihydropyridin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s biological activities make it a valuable tool in studying cellular processes and interactions.
Medicine: Its antibacterial, antioxidant, and anticancer properties are explored for potential therapeutic applications.
Industry: The compound is used in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism by which 3-chloro-4-methyl-5-nitro-1,2-dihydropyridin-2-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antibacterial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and prevent oxidative damage.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
Compared to similar compounds, 3-chloro-4-methyl-5-nitro-1,2-dihydropyridin-2-one stands out due to its unique combination of biological activities and chemical reactivity. Its specific structure allows for a wide range of applications and makes it a valuable compound in both research and industrial contexts.
Propiedades
Fórmula molecular |
C6H5ClN2O3 |
|---|---|
Peso molecular |
188.57 g/mol |
Nombre IUPAC |
3-chloro-4-methyl-5-nitro-1H-pyridin-2-one |
InChI |
InChI=1S/C6H5ClN2O3/c1-3-4(9(11)12)2-8-6(10)5(3)7/h2H,1H3,(H,8,10) |
Clave InChI |
HHFJICKFXUQXND-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)NC=C1[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,5R)-6-Thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide](/img/structure/B15306220.png)



![1-[3-(2,2,2-trifluoroethyl)cyclohexyl]methanaminehydrochloride,Mixtureofdiastereomers](/img/structure/B15306243.png)



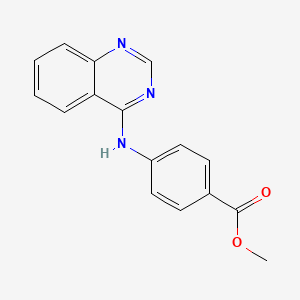
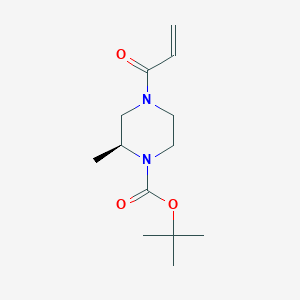
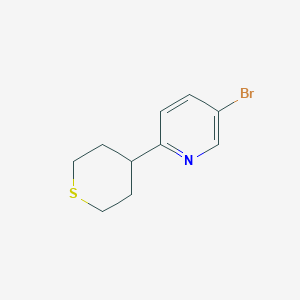
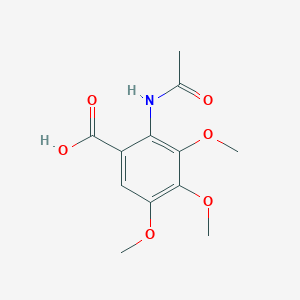
![4-[2-(Methylsulfanyl)phenoxy]benzoic acid](/img/structure/B15306293.png)
![tert-butyl N-[(4-bromophenyl)(phenyl)methyl]carbamate](/img/structure/B15306314.png)
